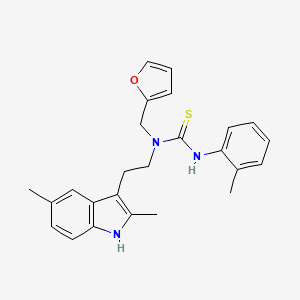

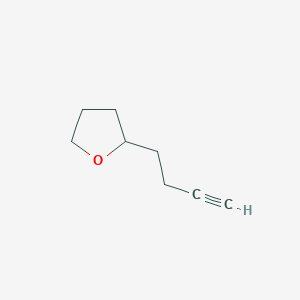

![molecular formula C20H16N6O2S B2410244 N-(4-乙酰苯基)-2-((3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺 CAS No. 941991-44-2](/img/structure/B2410244.png)

N-(4-乙酰苯基)-2-((3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It’s a remarkable biomedical compound, meticulously engineered for the research of compound-resistant strains affirmed in diverse pathogen-induced infections .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine has also been reported .

Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is complex, involving multiple rings and functional groups. It contains a triazolo[4,5-d]pyrimidine core, which is a nitrogenous heterocyclic moiety .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the lithio compound reacted smoothly with electrophiles to give the corresponding 7-substituted compounds .

Physical And Chemical Properties Analysis

The compound is described as light blue and amorphous . Further details about its physical and chemical properties are not available in the retrieved information.

科学研究应用

药物化学应用

由于三唑并[1,5-c]嘧啶类和相关化合物作为治疗剂的潜力,多项研究集中于其合成和生物活性。例如,三唑并[1,5-c]嘧啶类已被确认为活性介质释放抑制剂,表明其具有潜在的抗哮喘应用 (Medwid 等,1990)。此外,2-苯基吡唑并[1,5-a]嘧啶乙酰胺的[18F]PBR111放射合成,旨在使用正电子发射断层扫描 (PET) 进行体内成像,突出了此类化合物在诊断成像中的相关性 (Dollé 等,2008)。

有机合成和化学结构

对嘧啶和三唑衍生物的新合成路线和化学结构的研究突出了其化学多功能性和开发具有显著活性的新化合物的潜力。研究描述了合成各种包含噻二唑部分的杂环化合物,证明了它们在针对特定害虫的杀虫活性中的应用 (Fadda 等,2017)。另一项研究集中于基于噻吩并[d]嘧啶的稠合分离唑和 N-杂芳基衍生物的合成,展示了这些化合物在创建生物活性分子中的广泛适用性 (El Azab & Elkanzi,2014)。

生物学研究和潜力

嘧啶和三唑衍生物生物活性的探索延伸至抗菌、抗疟疾和各种抑制效应。例如,某些稠合噻吩嘧啶的合成及其抗菌活性评估表明了开发新抗生素的一个有前景的途径 (Abdel-Fattah 等,2006)。此外,新型 1,2,4-三唑并[4,3-a]嘧啶恶唑烷酮衍生物作为抗菌剂的设计和合成表明了这些化合物对抗革兰氏阳性病原体的潜力 (Khera 等,2011)。

未来方向

属性

IUPAC Name |

N-(4-acetylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2S/c1-13(27)14-7-9-15(10-8-14)23-17(28)11-29-20-18-19(21-12-22-20)26(25-24-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGWELNXQLRFNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

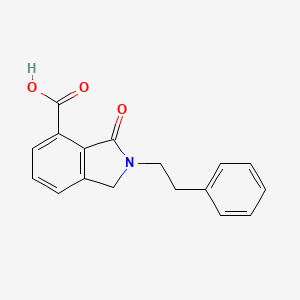

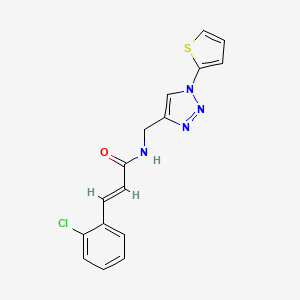

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)

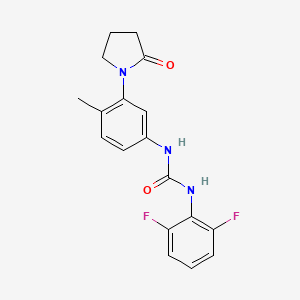

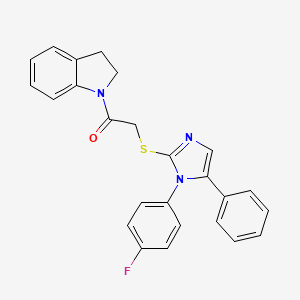

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

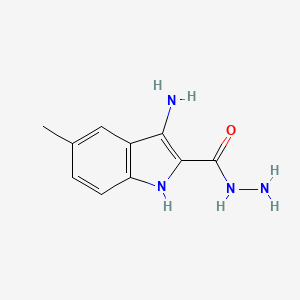

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)